Scopine
Overview
Description
Scopine is a tropane alkaloid found in various plants, including Mandragora root, Senecio mikanioides (Delairea odorata), Scopolia carniolica, and Scopolia lurida . It is a bicyclic compound with the chemical formula C8H13NO2 and a molar mass of 155.197 g/mol . This compound is known for its presence in the hydrolysis product of scopolamine .
Mechanism of Action
Target of Action
Scopine is a tropane alkaloid and a metabolite of anisodine . It primarily targets the α1-adrenergic receptors . These receptors play a crucial role in the regulation of various physiological processes, including heart rate, smooth muscle contraction, and glandular secretion .
Mode of Action
This compound acts as an agonist at the α1-adrenergic receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the α1-adrenergic receptors, triggering a series of events that lead to the receptor’s response .
Biochemical Pathways
Given its similarity to scopolamine, it is likely that this compound influences the same or similar pathways . Scopolamine is known to inhibit the activity of the muscarinic acetylcholine receptors (mAChR), which have widespread and diverse functions in the peripheral and central nervous system .
Pharmacokinetics
It is known that the pharmacokinetics of scopolamine, a related compound, can vary substantially depending on the route of administration .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the α1-adrenergic receptors . By acting as an agonist at these receptors, this compound can influence a variety of physiological processes, potentially leading to changes in heart rate, smooth muscle contraction, and glandular secretion .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability and effectiveness of related compounds like scopolamine have been found to be affected by factors such as sunlight exposure and soil composition . .
Preparation Methods
Scopine can be synthesized through several methods. One common method involves the hydrolysis of scopolamine . Another synthetic route includes a three-step process starting from N-methoxycarbonylpyrrole and 1,1,3,3-tetrabromoacetone. The reagents are combined in a [4+3] cycloaddition, followed by a diastereoselective reduction with diisobutylaluminum hydride, and finally, a Prilezhaev epoxidation with trifluoroperacetic acid to afford this compound . Industrial production methods focus on optimizing yield and cost-effectiveness, often involving simplified processes and high-yield reactions .
Chemical Reactions Analysis
Scopine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound N-oxide.
Reduction: Reduction of this compound can yield this compound derivatives with altered functional groups.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents.
Scientific Research Applications
Scopine has a wide range of scientific research applications:
Comparison with Similar Compounds
Scopine is similar to other tropane alkaloids such as scopolamine, atropine, and hyoscyamine. this compound is unique due to its specific chemical structure and the presence of an epoxide ring . This structural feature distinguishes this compound from other tropane alkaloids and contributes to its unique pharmacological properties . Similar compounds include:
Properties
IUPAC Name |
(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9-5-2-4(10)3-6(9)8-7(5)11-8/h4-8,10H,2-3H2,1H3/t4?,5-,6+,7-,8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMXSEMBHGTNKT-UPGAHCIJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030466, DTXSID301151677 | |
Record name | Scopine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801030466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol, 9-methyl-, (1α,2β,4β,5α,7α)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301151677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
498-45-3, 498-46-4 | |
Record name | 6,7-Epoxytropine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Scopine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801030466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol, 9-methyl-, (1α,2β,4β,5α,7α)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301151677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SCOPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5LGM3Q28U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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